Timentin sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

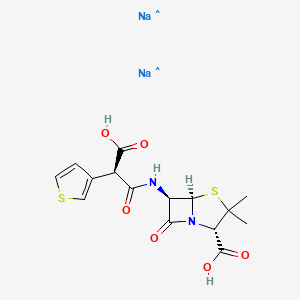

Timentin sodium is a sterile injectable antibacterial combination consisting of the semisynthetic antibiotic ticarcillin disodium and the β-lactamase inhibitor clavulanate potassium . Ticarcillin is derived from the basic penicillin nucleus, 6-amino-penicillanic acid, while clavulanic acid is produced by the fermentation of Streptomyces clavuligerus . This combination is particularly effective against β-lactamase-producing bacteria, which are often resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ticarcillin disodium is synthesized from the basic penicillin nucleus, 6-amino-penicillanic acid . The synthesis involves the acylation of the penicillin nucleus with a thiophene malonic acid derivative . Clavulanic acid, on the other hand, is produced through the fermentation of Streptomyces clavuligerus .

Industrial Production Methods: In industrial settings, ticarcillin disodium and clavulanate potassium are produced separately and then combined in a specific ratio to form Timentin sodium . The final product is supplied as a white to pale yellow powder for reconstitution, which is very soluble in water .

Chemical Reactions Analysis

Types of Reactions: Ticarcillin disodium and clavulanate potassium undergo various chemical reactions, including hydrolysis and β-lactamase inhibition . Ticarcillin disodium is susceptible to degradation by β-lactamases, which can be inhibited by clavulanate potassium .

Common Reagents and Conditions: The common reagents used in the synthesis of ticarcillin disodium include 6-amino-penicillanic acid and thiophene malonic acid derivative . Clavulanic acid is produced using fermentation media suitable for Streptomyces clavuligerus .

Major Products Formed: The major products formed from these reactions are ticarcillin disodium and clavulanate potassium, which together form Timentin sodium .

Scientific Research Applications

Timentin sodium has a wide range of scientific research applications. It is used in microbiology to study the effects of β-lactamase inhibitors on bacterial resistance . In plant biology, it is used to decontaminate plant tissue cultures and during genetic transformation . In medicine, it is used to treat various bacterial infections, including urinary tract infections, bone and joint infections, and severe vaginal infections .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other β-lactam antibiotics such as amoxicillin-clavulanate, piperacillin-tazobactam, and ampicillin-sulbactam .

Uniqueness: Timentin sodium is unique due to its combination of ticarcillin disodium and clavulanate potassium, which provides a broad spectrum of activity against both gram-positive and gram-negative bacteria . This combination is particularly effective against β-lactamase-producing bacteria, making it a valuable option for treating resistant infections .

Properties

Molecular Formula |

C15H16N2Na2O6S2 |

|---|---|

Molecular Weight |

430.4 g/mol |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/t7-,8-,9+,12-;;/m1../s1 |

InChI Key |

IPRJTUDVZGEREZ-QBGWIPKPSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)

![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)

![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)